molecular formula C28H39N3O5S2 B2592800 Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449783-15-7

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2592800
M. Wt: 561.76
InChI Key: WTKQFFWWDMKMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description


Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a chemical compound with the molecular formula C26H34N4O6S2 and a molecular weight of 562.71. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis



Molecular Structure Analysis


The molecular structure of this compound is derived from its molecular formula, C26H34N4O6S2. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs. The sulfonyl group attached to the piperidine ring may enhance the compound’s solubility in biological systems.



Chemical Reactions Analysis


The specific chemical reactions involving this compound are not provided in the search results. However, given its structure, it may undergo reactions typical of amides, sulfonyl groups, and esters.



Physical And Chemical Properties Analysis


The physical and chemical properties of this compound are not detailed in the search results. However, based on its molecular structure, it is likely to be a solid at room temperature and may have moderate water solubility due to the presence of the sulfonyl group.


Scientific Research Applications

Synthesis and Reactivity

One research avenue explores the synthesis and chemical reactivity of related heterocyclic compounds. For example, the study by Zhu et al. (2003) details an expedient phosphine-catalyzed [4 + 2] annulation process that yields highly functionalized tetrahydropyridines, showcasing the compound's potential as a versatile intermediate in organic synthesis (Zhu, Lan, & Kwon, 2003). Similarly, Balasubramani, Muthiah, & Lynch (2007) discuss the crystal structures of pyrimethaminium benzenesulfonate monohydrate and its interactions, hinting at the structural significance of related compounds in crystalline arrangements (Balasubramani, Muthiah, & Lynch, 2007).

Structural and Functional Insights

Further research delves into the structural aspects and potential functionalities of related molecules. For instance, Bakhite, Al‐Sehemi, & Yamada (2005) present a study on the synthesis of novel pyrido and related fused systems, emphasizing the structural diversity achievable through the manipulation of similar core structures (Bakhite, Al‐Sehemi, & Yamada, 2005). This highlights the compound's relevance in the development of new materials with potential applications in various fields, including pharmaceuticals and materials science.

Antioxidant and Pharmacological Properties

While specific to excluding drug dosage and side effects, it's noteworthy to mention studies that explore the broader pharmacological potential of related compounds. Zaki et al. (2017) discuss the synthesis, reactions, and antioxidant activity of selenolo[2,3-b]pyridine derivatives, which could provide a context for understanding the biological activities and chemical functionalities of similar compounds (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Safety And Hazards


The safety and hazards associated with this compound are not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions. It is not intended for human or veterinary use1.


Future Directions


The future directions for research on this compound are not specified in the search results. However, given its complex structure, it may be of interest in the development of new pharmaceuticals or materials.


Please note that this analysis is based on the limited information available from the search results and should not be considered comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.


properties

IUPAC Name

ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39N3O5S2/c1-8-36-26(33)22-21-14-27(4,5)30-28(6,7)23(21)37-25(22)29-24(32)19-9-11-20(12-10-19)38(34,35)31-15-17(2)13-18(3)16-31/h9-12,17-18,30H,8,13-16H2,1-7H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKQFFWWDMKMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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